Regioisomeric Identity: 5-yl vs. 4-yl Carbonyl
The target compound is the 5-yl carbonyl regioisomer . The 4-yl regioisomer, 1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperazine, is commercially distinguishable only by its InChI and CAS identifiers . While no peer-reviewed head-to-head biological comparison was identified, the architectural distinction is unambiguous: the 5-position places the carbonyl–piperazine chain adjacent to the N-methyl group on the pyrazole, whereas the 4-position places it on the opposite side of the ring. This alters both the conformation of the piperazine moiety and the overall molecular electrostatics. In the absence of explicit comparative biological data, this represents a structural differentiator that must be controlled for during scaffold optimization.
| Evidence Dimension | Regioisomeric placement of carbonyl–piperazine on pyrazole ring |
|---|---|
| Target Compound Data | Carbonyl at pyrazole 5-position (CAS 1006464-84-1 / 1855889-43-8) |
| Comparator Or Baseline | 1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperazine (CAS not specified; molecular formula C9H14N4O) |
| Quantified Difference | Different connectivity confirmed by InChI; no comparative bioactivity data available |
| Conditions | Structural analysis based on canonical SMILES and InChI comparison; no comparative assay performed |
Why This Matters
For medicinal chemistry teams advancing a specific SAR hypothesis, procurement of the incorrect regioisomer introduces an unrecognized structural variable that can invalidate potency and selectivity interpretations.
